molecular formula C9H9NO3S B428681 (E)-2-acetamido-3-thiophen-2-ylprop-2-enoic acid CAS No. 68762-59-4

(E)-2-acetamido-3-thiophen-2-ylprop-2-enoic acid

Cat. No. B428681
CAS RN: 68762-59-4
M. Wt: 211.24g/mol
InChI Key: GIYLBBHMKLRLOF-VMPITWQZSA-N
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Description

Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis analysis would involve a detailed study of these reactions, including the conditions under which they occur, the reagents and catalysts used, and the yields of the product .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with different reagents under various conditions, and can provide valuable information about the reactivity and stability of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and its reactivity with common chemical reagents. These properties can be determined through a variety of experimental techniques .

Scientific Research Applications

Dermatological Applications

Alpha hydroxy acids (AHAs), such as (E)-2-acetamido-3-thiophen-2-ylprop-2-enoic acid, have been extensively used in dermatology for their exfoliative and rejuvenating properties. They are known to improve skin texture, stimulate collagen synthesis, and facilitate skin cell turnover, leading to a more refined and youthful appearance. AHAs are effective in treating various skin conditions, including photoaging, hyperpigmentation, and acne. The ongoing research aims to optimize the concentration, pH, and vehicle for maximum efficacy while ensuring safety and stability in topical formulations .

Nucleic Acid Research

In the field of molecular biology, this compound can be utilized in nucleic acid sample preparation and extraction. High-quality nucleic acids are crucial for successful downstream applications such as polymerase chain reactions (PCR), sequencing methods, and restriction enzyme analysis. The compound’s properties may aid in the disintegration of cell envelopes and the elimination of lipids and proteins, resulting in pure DNA and RNA samples suitable for various research and diagnostic purposes .

Electrophoresis and Gel Imaging

The compound’s characteristics could be beneficial in electrophoresis systems, particularly in enhancing the clarity and resolution of nucleic acid bands during gel electrophoresis. It may also improve the imaging quality in gel documentation systems, which are essential for analyzing and interpreting electrophoresis results .

Mechanism of Action

The mechanism of action is typically studied for biologically active compounds. It involves understanding how the compound interacts with biological targets, such as proteins or DNA, and how these interactions lead to the observed biological effects .

Safety and Hazards

The safety and hazards associated with a compound are typically determined through toxicological studies. These can include studies of the compound’s effects on cells or organisms, and can provide information about any potential risks associated with handling or using the compound .

Future Directions

The future directions for research on a compound can depend on many factors, including its potential applications. For example, if the compound has medicinal properties, future research might focus on improving its potency or reducing its side effects .

properties

IUPAC Name

(E)-2-acetamido-3-thiophen-2-ylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S/c1-6(11)10-8(9(12)13)5-7-3-2-4-14-7/h2-5H,1H3,(H,10,11)(H,12,13)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYLBBHMKLRLOF-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=CC=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/C(=C/C1=CC=CS1)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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